4-n-Propoxyphenylmagnesium bromide, 0.50 M in THF

Catalog No.
S13049195
CAS No.
M.F
C9H11BrMgO
M. Wt
239.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-n-Propoxyphenylmagnesium bromide, 0.50 M in THF

Product Name

4-n-Propoxyphenylmagnesium bromide, 0.50 M in THF

IUPAC Name

magnesium;propoxybenzene;bromide

Molecular Formula

C9H11BrMgO

Molecular Weight

239.39 g/mol

InChI

InChI=1S/C9H11O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

HJMCVKRVQNTXDH-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

4-n-Propoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent that plays a significant role in organic synthesis. This compound features a propoxy group attached to a phenyl ring, which enhances its reactivity as a nucleophile. The use of tetrahydrofuran as a solvent is crucial due to its ability to stabilize the organomagnesium compound, facilitating various

  • Nucleophilic Addition: It can react with carbonyl compounds (aldehydes and ketones) to form alcohols upon hydrolysis.
  • Substitution Reactions: The aromatic nature of the compound allows it to undergo electrophilic substitution reactions, where the nucleophilic aromatic ring can replace hydrogen atoms with other functional groups.
  • Coupling Reactions: It can be utilized in cross-coupling reactions with halides or other electrophiles to form biaryl compounds.

The general reaction with carbonyl compounds can be represented as follows:

R C O R +4 n Propoxyphenylmagnesium bromideR C OH R 4 n Propoxyphenyl\text{R C O R }+\text{4 n Propoxyphenylmagnesium bromide}\rightarrow \text{R C OH R 4 n Propoxyphenyl}

The synthesis of 4-n-Propoxyphenylmagnesium bromide typically involves the following steps:

  • Preparation of 4-n-Propoxyphenyl Bromide: This is done by brominating 4-n-propoxybenzene using bromine or phosphorus tribromide.
  • Formation of Grignard Reagent: The brominated compound is then reacted with magnesium turnings in an anhydrous tetrahydrofuran environment under inert conditions.

The reaction can be summarized as:

4 n Propoxyphenyl Bromide+MgTHF4 n Propoxyphenylmagnesium bromide\text{4 n Propoxyphenyl Bromide}+\text{Mg}\xrightarrow{\text{THF}}\text{4 n Propoxyphenylmagnesium bromide}

4-n-Propoxyphenylmagnesium bromide has several applications in organic chemistry:

  • Synthesis of Complex Organic Molecules: It serves as a key intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in developing new materials through polymerization reactions.
  • Research Tool: It is often employed in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 4-n-Propoxyphenylmagnesium bromide primarily focus on its reactivity with electrophiles and other nucleophiles. The compound's ability to act as a strong nucleophile makes it valuable for exploring new synthetic pathways and understanding reaction dynamics in organic chemistry.

Several compounds share structural similarities with 4-n-Propoxyphenylmagnesium bromide. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
4-Methoxyphenylmagnesium bromideMethoxy group instead of propoxyDifferent electronic properties affecting reactivity
4-n-Bromophenylmagnesium bromideBromine substituentMore reactive due to the presence of halogen
4-Fluorophenylmagnesium bromideFluorine substituentEnhanced electrophilicity compared to propoxy

Uniqueness

The uniqueness of 4-n-Propoxyphenylmagnesium bromide lies in its propoxy group, which influences its solubility and reactivity compared to similar compounds. This structural feature allows for distinct interactions during

Hydrogen Bond Acceptor Count

3

Exact Mass

237.98437 g/mol

Monoisotopic Mass

237.98437 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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